Hemopressin(rat) (TFA)
Description
Historical Discovery and Structural Characterization from Hemoglobin Derivatives
The identification of hemopressin(rat) (trifluoroacetate) originated from pioneering work in 2003 by Rioli and colleagues, who employed a substrate-capture assay using inactivated thimet oligopeptidase to isolate novel peptides from rat brain extracts. This technique selectively trapped peptides susceptible to enzymatic cleavage, leading to the isolation of a nine-residue fragment (PVNFKFLSH) corresponding to residues 34–42 of the hemoglobin α1-chain. Mass spectrometry and Edman degradation confirmed its structural identity, while nuclear magnetic resonance studies revealed a β-strand conformation stabilized by hydrophobic interactions between Phe⁴, Phe⁶, and Leu⁷ residues.
The peptide’s hemoglobin origin raised initial questions about its endogenous status, as boiling acidic extraction methods were later shown to artifactually generate shorter fragments from longer precursors like pepcan-12 (RVD-hemopressin). However, immunohistochemical studies detected hemopressin-like immunoreactivity in rat hypothalamic neurons, supporting potential physiological relevance despite debate over its natural occurrence.
Table 1: Structural Features of Hemoglobin-Derived Peptides
| Peptide Name | Species Origin | Sequence | Length | Source Protein |
|---|---|---|---|---|
| Hemopressin(rat) TFA | Rattus norvegicus | PVNFKFLSH | 9 | Hemoglobin α1-chain |
| RVD-hemopressin | Mus musculus | RVDPVNFKLLSH | 12 | Hemoglobin α1-chain |
| VD-hemopressin-β | Mus musculus | VDPENFRLLCNM | 12 | Hemoglobin β-chain |
Data compiled from MedChemExpress documentation and comparative peptidomics studies.
Evolutionary Conservation of Hemopressin Sequences Across Species
Comparative genomic analysis reveals remarkable conservation of hemopressin-related sequences across vertebrates. The core PVNFK motif remains invariant in mammalian α-hemoglobin chains, with peripheral residues showing species-specific variations. For example:
- Rat : Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His
- Mouse : Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His (single residue difference at position 6)
- Human : Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His-Ser (C-terminal extension)
This conservation extends to functional domains, as shown by cross-species receptor binding assays. Rat hemopressin(trifluoroacetate) demonstrates nanomolar affinity for human CB1 receptors in transfected HEK293 cells, with 83% efficacy compared to rat receptors. The evolutionary pressure to maintain this sequence likely relates to its dual role in oxygen transport modulation (via hemoglobin interactions) and neuromodulation.
Table 2: Sequence Alignment of Hemopressin Homologs
| Species | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Rat | P | V | N | F | K | F | L | S | H | - | - | - |
| Mouse | P | V | N | F | K | L | L | S | H | - | - | - |
| Human | P | V | N | F | K | F | L | S | H | S | - | - |
| Bovine | P | V | N | F | K | F | L | S | H | A | - | - |
Residue numbering based on hemoglobin α-chain position. Dash (-) indicates sequence termination.
Properties
Molecular Formula |
C55H78F3N13O14 |
|---|---|
Molecular Weight |
1202.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C53H77N13O12.C2HF3O2/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35;3-2(4,5)1(6)7/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,44-;/m0./s1 |
InChI Key |
FXBODCREWDDYNR-DFZCIRLNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Orthogonal Protecting Group Selection
The synthesis of Hemopressin (rat) (TFA) utilizes a hybrid Boc/Fmoc protection scheme to enable sequential coupling and selective deprotection. Critical protecting groups include:
-
Boc (tert-butyloxycarbonyl) for N-terminal protection.
-
Fmoc (fluorenylmethyloxycarbonyl) for temporary α-amino protection.
-
Trt (trityl) for side-chain protection of Asn and His.
This orthogonal system minimizes side reactions during fragment assembly. For example, the tetrapeptide Boc-Pro-Val-Asn(Trt)-Phe-OH is synthesized using Boc-Pro-Val-OH and Fmoc-Asn(Trt)-Phe-OBn fragments, followed by hydrogenolysis to remove benzyl (Bn) groups.
Fragment Assembly and Coupling Reagents
The nonapeptide sequence Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His is constructed through a (4 + 5) fragment condensation (Table 1). Key intermediates include:
-
Boc-Pro-Val-Asn(Trt)-Phe-OH (N-terminal tetrapeptide).
-
H-Lys(Boc)-Leu-Leu-Ser(tBu)-His(Trt)-OH (C-terminal pentapeptide).
Coupling reagents such as TBTU (2 mmol) and HATU/HOAt (1:1 molar ratio) facilitate fragment condensation in dichloromethane (DCM) or dimethylformamide (DMF). Reactions proceed for 3–4 hours at room temperature, achieving 50–70% yields for fragment couplings.
Table 1: Key Intermediates in Hemopressin (Rat) Synthesis
| Intermediate | Sequence | Protecting Groups | Yield |
|---|---|---|---|
| Boc-Pro-Val-OH | Pro-Val | Boc (N-terminal) | 85% |
| Fmoc-Asn(Trt)-Phe-OH | Asn-Phe | Fmoc (N-terminal), Trt (Asn) | 90% |
| H-Lys(Boc)-Leu-OBn | Lys-Leu | Boc (Lys), Bn (C-terminal) | 78% |
TFA-Mediated Deprotection and Cleavage
Removal of Boc and Trt Groups
Final deprotection involves a two-step TFA treatment:
-
50% TFA/DCM : Cleaves Boc, Trt, and tert-butyl groups (40–60 minutes).
-
Neat TFA : Ensures complete removal of residual protecting groups.
For example, the protected nonapeptide Boc-Pro-Val-Asn(Trt)-Phe-Lys(Boc)-Leu-Leu-Ser(tBu)-His(Trt)-OBn is treated with 50% TFA/DCM to yield the crude peptide, followed by HPLC purification.
Formation of the Trifluoroacetate Salt
TFA acts as both a deprotecting agent and a counterion source. During HPLC purification (C18 column, 0.1% TFA/water-acetonitrile gradient), TFA ion-pairing ensures peptide solubility and facilitates the formation of Hemopressin (rat) (TFA).
Purification and Analytical Characterization
Reversed-Phase HPLC Conditions
Purification employs a Vydac C18 column (250 × 22 mm) with the following parameters:
-
Mobile Phase : 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).
-
Gradient : 10% B to 65% B over 30 minutes.
-
Flow Rate : 15 mL/min.
The final product elutes at ~22 minutes, with >95% purity confirmed by analytical HPLC.
Table 2: HPLC Purification Data for Hemopressin (Rat) (TFA)
| Parameter | Value |
|---|---|
| Column | Vydac C18 (218TP1022) |
| Retention Time | 22 min |
| Purity | 95.2% |
| Recovery Yield | 62% |
Mass Spectrometry and Amino Acid Analysis
-
MS (ESI) : m/z 1089.3 [M+H]⁺, consistent with the theoretical molecular weight (1088.27 Da).
-
Amino Acid Analysis : Matches expected ratios (e.g., Phe 2.00 vs. 2.00 theoretical; Leu 1.96 vs. 2.00 theoretical).
-
Optical Rotation : [α]D²² = −26° (c 0.2, MeOH), confirming chiral integrity.
Challenges and Optimization Considerations
Side Reactions and Mitigation Strategies
Chemical Reactions Analysis
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Scale |
|---|---|---|---|
| Fragment synthesis | TBTU, PyBOP, DIEA | 80–95% | 15–20 mmol |
| Fragment condensation | HATU, HOAt, DIEA in DMF | 50–70% | 2–5 mmol |
| Deprotection | 50% TFA/CH₂Cl₂ (40–60 min) | – | – |
Deprotection and TFA Salt Formation
The final deprotection step involves neat TFA to remove tert-butyl (Buᵗ) ether/ester groups, simultaneously protonating the peptide to form the TFA salt . This step is critical for generating the bioactive form:
textBoc-Pro-Val-Asn(Trt)-Phe-Lys(Boc)-Leu-Leu-Ser(Buᵗ)-His(Trt)-OBuᵗ → TFA → Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH (TFA salt)
Table 2: Deprotection Conditions
| Protecting Group | Reagent | Time |
|---|---|---|
| Boc/Trt | 50% TFA/CH₂Cl₂ | 40–60 min |
| Fmoc | 20% piperidine/DMF | 20 min |
| Buᵗ ether/ester | Neat TFA | 1–2 h |
Purification and Analytical Characterization
Crude peptides are purified via preparative reversed-phase HPLC and validated using:
-
Mass Spectrometry (ESI-MS) :
-
Amino Acid Analysis :
Amino Acid Found (Expected) Pro 1.10 (1.00) Val 0.96 (1.00) Asn 0.72 (1.00) Leu 1.30 (1.00)
Critical Reaction Observations
Scientific Research Applications
Hemopressin, originally identified in rat brains, is a peptide derived from hemoglobin that has shown various biological activities, particularly related to the cannabinoid system and appetite regulation . The term "hemopressin" refers to a hemoglobin-derived peptide affecting blood pressure . While "hemopressin(rat) TFA" is available for purchase as a research compound , research on hemopressin derivatives has revealed several potential applications, as detailed below.
Scientific Research Applications
Hemopressin's primary applications lie in scientific research, particularly in the fields of neuroscience, pharmacology, and metabolic studies . Its functions include:
- Cannabinoid Receptor Modulation: Hemopressin acts as an antagonist of the CB1 cannabinoid receptor . Research indicates that it can inhibit agonist-induced receptor internalization and block CB1 agonist-induced hyperphagia in rats . Studies using conformational-sensitive antibodies have aided in identifying CB1R and CB2R, contributing to a deeper understanding of hemopressin's interaction with these receptors .
- Appetite Regulation: Hemopressin has been shown to dose-dependently decrease nighttime food intake in normal and obese mice and rats when administered centrally or systemically . This effect is linked to the CB1 receptor, suggesting that hemopressin modulates appetite pathways in the brain .
- Sleep Promotion: One study found that a hemopressin-derived peptide, (m)VD-HPα, promotes NREM sleep via the CB1 cannabinoid receptor, likely by activating VLPO GABAergic neurons .
- Vasodilation: Intravenously administered hemopressin in rats causes systemic vasodilation through the release of nitric oxide . This hypotensive activity is how hemopressin got its name .
- Pain Inhibition: Oral administration of Hemopressin(rat) TFA inhibits mechanical hyperalgesia in rats .
Detailed Research Findings
- Anorectic Effect: Studies have demonstrated that hemopressin reduces food intake in rodents. For instance, intracerebroventricular administration of hemopressin caused a dose-dependent decrease in nighttime food intake in mice and rats . A dose of 10 nmol per animal significantly decreased food intake in mice at 1, 2, and 4 hours post-injection, and in rats, a similar dose significantly decreased food intake 1 hour after injection .
- Receptor Binding: Hemopressin interacts with the CB1 receptor. Nuclear magnetic resonance (NMR) and molecular docking studies suggest that hemopressin binds to the taranabant binding pocket on CB1R . Hemopressin also seems to have major hydrophobic interactions observed in CB1R and CB2R .
- Allosteric Ligand Activity: In vitro GTPγS binding assays indicate that hemopressin weakly activates G-proteins in brain membrane homogenates, suggesting it may act as an allosteric ligand or indirect regulator of the endocannabinoid system .
- Effects on Sleep-Wake States: Intracerebroventricular administration of 20.1 nmol of (m)VD-HPα increased NREM sleep, accompanied by slow high-voltage activity in cortical EEG and low-EMG activity, with effects lasting for 2 hours .
Data Tables
The following tables summarize the effects of hemopressin and its derivatives in various studies:
Table 1: Effects on Food Intake in Rodents
| Animal | Administration Route | Dosage | Effect |
|---|---|---|---|
| Mice | Intracerebroventricular (ICV) | 10 nmol/animal | Significant decrease in food intake at 1, 2, 4h |
| Rats | Intracerebroventricular (ICV) | 10 nmol/animal | Significant decrease in food intake at 1h |
| Obese Mice | Central or Systemic | N/A | Decreases night-time food intake |
Table 2: Effects on Sleep-Wake States in Rats
| Compound | Administration Route | Dosage (nmol) | Effect on NREM Sleep |
|---|---|---|---|
| (m)VD-HPα | Intracerebroventricular (ICV) | 20.1 | Increased NREM sleep, accompanied by slow high-voltage EEG activity |
Mechanism of Action
Hemopressin (rat) (TFA) exerts its effects by acting as an inverse agonist at the CB1 cannabinoid receptors. This means that it binds to the receptor and induces a response opposite to that of an agonist. The compound inhibits agonist-induced receptor internalization and modulates the activity of appetite pathways in the brain. It also interacts with both peripheral and central pain pathways, providing antinociceptive effects .
Comparison with Similar Compounds
Comparative Analysis with Related Compounds
Structural and Functional Comparison
*PAM: Positive allosteric modulator
Key Insights:
- Structural Determinants : The N-terminal extension in VD-Hpα/RVD-Hpα converts inverse agonism (Hemopressin) into CB1 agonism . Species-specific sequences (e.g., human vs. rat) slightly alter receptor affinity .
- Receptor Selectivity : Hemopressin(rat) TFA is CB1-selective, whereas RVD-Hpα TFA also modulates CB2 . Synthetic ligands like JD5037 and HU-433 exhibit higher receptor specificity .
- Therapeutic Profiles: Endogenous peptides (e.g., Hemopressin) show fewer off-target effects compared to synthetic CB1 inverse agonists like SR141716A, which has psychiatric side effects .
Pharmacokinetic and Pharmacodynamic Differences
Research Findings and Clinical Relevance
- Hemopressin vs. Synthetic CB1 Ligands: Hemopressin(rat) TFA lacks the severe psychiatric side effects associated with SR141716A, likely due to its endogenous origin and partial inverse agonism . JD5037, a peripherally restricted CB1 antagonist, avoids central nervous system (CNS) side effects, making it safer for metabolic disorders .
- Hemopressin vs. VD-Hpα :
- Species-Specific Variants :
- Hemopressin(human) TFA shares 89% sequence identity with the rat variant but shows reduced hypotensive potency in cross-species studies .
Biological Activity
Hemopressin, a peptide derived from the alpha chain of hemoglobin, has garnered significant attention in the field of cannabinoid research due to its unique biological activities. This article delves into the various aspects of hemopressin's biological activity, focusing on its interactions with cannabinoid receptors, particularly CB1, and its physiological effects.
Overview of Hemopressin
Hemopressin is characterized by the amino acid sequence PVNFKFLSH and functions primarily as an inverse agonist at cannabinoid receptors. It is synthesized from the proteolytic cleavage of hemoglobin and has been identified in various tissues, including the brain, liver, and kidneys .
Cannabinoid Receptor Interaction:
Hemopressin binds selectively to the CB1 receptor, exhibiting inverse agonistic properties. This interaction leads to a series of physiological effects, including modulation of appetite and pain perception. Research has shown that hemopressin can inhibit agonist-induced receptor internalization in cell models, suggesting its role as a functional antagonist at CB1 receptors .
Antinociceptive Effects:
Studies have demonstrated that hemopressin exhibits significant antinociceptive effects in rat models of neuropathic pain. The peptide inhibits calcium mobilization in primary afferent neurons, indicating its potential to modulate pain signaling pathways directly .
Physiological Effects
Appetite Regulation:
Hemopressin has been shown to reduce food intake in both normal and obese mice when administered centrally or systemically. This effect is absent in CB1 receptor knockout mice, underscoring the peptide's dependence on cannabinoid receptor signaling for its anorectic effects .
Table 1: Summary of Hemopressin's Physiological Effects
Case Studies
-
Appetite Modulation Study:
A study involving intracerebroventricular injections of hemopressin in male rats showed a dose-dependent decrease in night-time food intake. The doses tested were 1, 5, and 10 nmol, with significant reductions observed at higher doses . -
Pain Response Evaluation:
In a neuropathic pain model using chronic constriction injury (CCI) in rats, hemopressin significantly inhibited KCl-induced calcium flux in dorsal root ganglion (DRG) neurons. This suggests that hemopressin may directly affect sensory neuron signaling pathways .
Research Findings
Recent studies have expanded our understanding of hemopressin's biological activity:
- Inverse Agonism: Hemopressin acts as an inverse agonist at CB1 receptors, which is crucial for its appetite-suppressing effects. This mechanism contrasts with traditional cannabinoid agonists that promote feeding behavior .
- Physiological Presence: Hemopressin and its fragments are found throughout various tissues, indicating a broader physiological role beyond appetite regulation and pain modulation .
- Peptide Fragmentation: Hemopressin may be cleaved into smaller active fragments such as PVNFKFL and PVNFKF, which could exhibit distinct pharmacological profiles compared to the intact peptide .
Q & A
Basic Research Question
- Calcium Flux Assays : Use CB2-transfected HEK293 cells to measure intracellular Ca²⁺ levels. Hemopressin(rat) TFA acts as a CB2 inverse agonist, suppressing basal receptor activity .
- cAMP Inhibition : Monitor forskolin-induced cAMP production; inverse agonism reduces cAMP via Gi/o protein coupling .
- Competitive Binding Assays : Compare displacement of [³H]CP55,940 (a CB1/CB2 agonist) in CB2-expressing membranes. Hemopressin(rat) TFA shows selectivity for CB2 (Ki < 50 nM) over CB1 .
Key Controls : Include CB1-transfected cells and CB2 knockout models to confirm specificity .
How can researchers address discrepancies between in vitro and in vivo analgesic effects of Hemopressin(rat) TFA?
Advanced Research Question
Discrepancies often arise from pharmacokinetic factors (e.g., rapid degradation, poor bioavailability). Methodological solutions include:
- Stabilization : Co-administer protease inhibitors (e.g., aprotinin) to extend half-life in plasma .
- Administration Routes : Compare intraperitoneal (IP), intravenous (IV), and intracerebroventricular (ICV) delivery to optimize CNS penetration .
- Metabolite Analysis : Use LC-MS/MS to quantify intact peptide and metabolites in plasma/brain homogenates .
Example Data Contradiction : In vitro EC₅₀ values (nM range) may not translate to in vivo efficacy due to TFA interference in bioassays. Validate using TFA-free formulations .
What methodological considerations are critical when quantifying Hemopressin(rat) TFA in biological matrices using LC-MS/MS?
Advanced Research Question
- Sample Preparation : Acidify plasma/serum with 0.1% formic acid to prevent peptide degradation. Use solid-phase extraction (SPE) for enrichment .
- Ion Suppression : Account for TFA-induced ion suppression by using stable isotope-labeled internal standards (e.g., [¹³C]-Hemopressin) .
- Chromatography : Utilize a C18 column with 0.1% heptafluorobutyric acid (HFBA) to improve peak symmetry and sensitivity .
Q. Validation Parameters :
| Parameter | Requirement | Reference Method |
|---|---|---|
| Linearity | R² ≥ 0.99 | 1–500 ng/mL calibration |
| LLOQ | 0.5 ng/mL | Signal-to-noise > 10:1 |
| Matrix Effects | 85–115% recovery | Post-column infusion |
How does the trifluoroacetate counterion affect the solubility and stability of Hemopressin(rat) in experimental settings?
Advanced Research Question
TFA enhances solubility (water solubility: >10 mg/mL) but may interfere with:
- Receptor Binding : Competing anions (e.g., chloride) reduce TFA’s ionic interaction with basic residues. Dialyze against PBS before assays .
- Mass Spectrometry : TFA adducts ([M+TFA-H]⁻) complicate spectral interpretation. Use in-source fragmentation or alternative counterions (acetate) .
- Long-term Stability : Lyophilized TFA salts are stable at -20°C for 3 years; reconstituted solutions degrade within 1 month at -20°C .
What are the recommended storage conditions to maintain Hemopressin(rat) TFA’s stability over long-term experiments?
Basic Research Question
| Form | Temperature | Stability Duration |
|---|---|---|
| Lyophilized | -20°C | 3 years |
| Reconstituted | -80°C | 6 months |
| Reconstituted | 4°C | 1 month |
Avoid freeze-thaw cycles >3×. Use argon/vacuum sealing to prevent oxidation .
What strategies can be employed to optimize the blood-brain barrier penetration of Hemopressin(rat) TFA in neuropharmacological studies?
Advanced Research Question
- Structural Modifications : Add lipidic moieties (e.g., palmitoylation) to increase lipophilicity .
- Nanocarriers : Encapsulate in PEGylated liposomes (size: 80–120 nm) for sustained release .
- Permeability Enhancers : Co-administer with zonula occludens toxin (ZOT) to transiently open tight junctions .
Validation : Measure brain-to-plasma ratio (B/P) via LC-MS/MS after IV infusion .
How to design dose-response experiments for Hemopressin(rat) TFA in inflammatory pain models?
Basic Research Question
- Model : CFA-induced rat paw inflammation .
- Dosing : 0.1–10 mg/kg IP, pre- and post-CFA administration.
- Outcomes : Von Frey filament thresholds (mechanical allodynia) and Hargreaves’ test (thermal hyperalgesia) .
- Controls : CB2 knockout mice and selective CB2 antagonists (e.g., SR144528) to confirm mechanism .
What computational modeling approaches are suitable for predicting Hemopressin(rat) TFA’s receptor binding dynamics?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate peptide-receptor interactions in lipid bilayers (e.g., CHARMM36 force field) .
- Docking Studies : Use AutoDock Vina to predict binding poses with CB2’s orthosteric site (PDB: 5ZTY) .
- QSAR : Correlate peptide variants’ physicochemical properties (e.g., logP, polar surface area) with in vitro potency .
What control experiments are essential when assessing Hemopressin(rat) TFA’s specificity for CB2 over CB1 receptors?
Basic Research Question
- Negative Controls : Test activity in CB1-transfected cells and CB2 knockout models .
- Pharmacological Antagonists : Use AM630 (CB2 antagonist) and rimonabant (CB1 antagonist) to block responses .
- Cross-Reactivity Screening : Evaluate binding to off-target receptors (e.g., opioid, adenosine A2A) via radioligand assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
